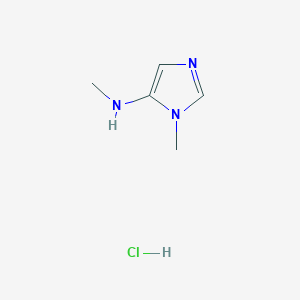
Tert-butyl 4-iodoisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-iodoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields of scientific research. The presence of the tert-butyl group and the iodine atom in the molecule makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-iodoisoindoline-2-carboxylate typically involves the iodination of isoindoline derivatives. One common method is the reaction of isoindoline-2-carboxylate with iodine and a suitable oxidizing agent under controlled conditions. The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-iodoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups and obtain different isoindoline derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. Conditions typically involve the use of a base and a solvent like dichloromethane or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like tetrahydrofuran or toluene.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Tert-butyl 4-iodoisoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-iodoisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the isoindoline core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-iodoisoindoline-2-carboxylate
- Tert-butyl 4-bromoisoindoline-2-carboxylate
- Tert-butyl 4-chloroisoindoline-2-carboxylate
Uniqueness
Tert-butyl 4-iodoisoindoline-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom enhances the compound’s ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H16INO2 |
|---|---|
Poids moléculaire |
345.18 g/mol |
Nom IUPAC |
tert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 |
Clé InChI |
IJQNFDQTNZEHSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)

![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
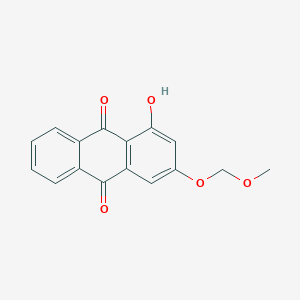
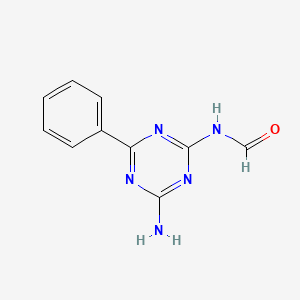
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
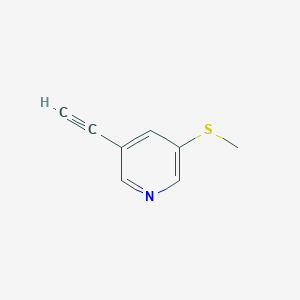
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


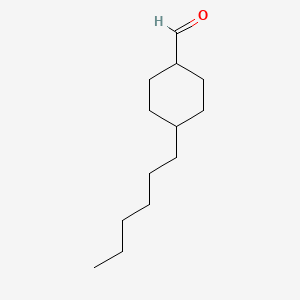
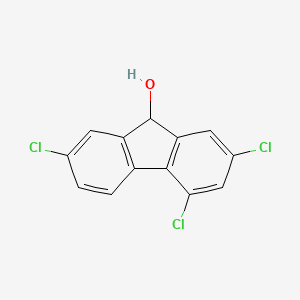
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
